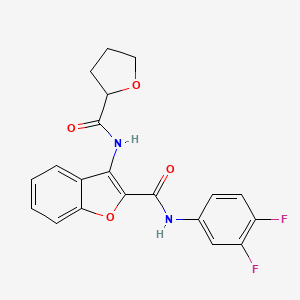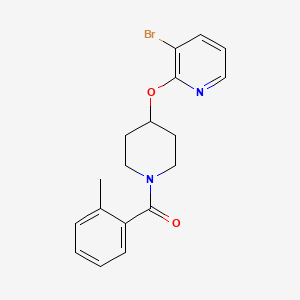
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BOPM and has a molecular weight of 398.35 g/mol.
科学的研究の応用
Synthesis and Antimicrobial Activity
A study conducted by Mallesha and Mohana (2014) explores the synthesis of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their antimicrobial activity. This research indicates the potential of piperidin-4-yl)methanone derivatives in combating pathogenic bacterial and fungal strains, suggesting similar applications for the chemical (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Karthik et al. (2021) performed structural studies and theoretical calculations on a compound structurally similar to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone. Their findings include analysis of molecular structure, intermolecular interactions, and thermal properties, providing valuable insights into the structural characteristics of such compounds (Karthik et al., 2021).
Synthesis Techniques
Ágai et al. (2004) developed a short, scalable, and environmentally benign synthesis method for 2- and 4-substituted benzylpiperidines. This research could be relevant for the efficient and sustainable synthesis of compounds like this compound (Ágai et al., 2004).
Catalytic Properties
Research by Kamiguchi et al. (2007) highlights the catalytic properties of piperidine derivatives. Their study on the N-alkylation of amines with primary alcohols over halide clusters could provide a foundation for understanding the catalytic behavior of similar compounds (Kamiguchi et al., 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-13-5-2-3-6-15(13)18(22)21-11-8-14(9-12-21)23-17-16(19)7-4-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIGIPBUMKBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2696783.png)
![1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid](/img/structure/B2696784.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2696787.png)
![Tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride](/img/structure/B2696788.png)
![8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2696789.png)

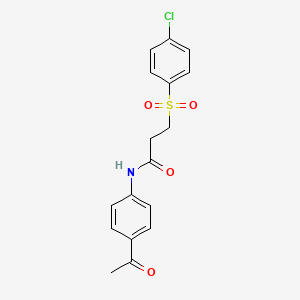

![2-[1-(3-Methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2696796.png)
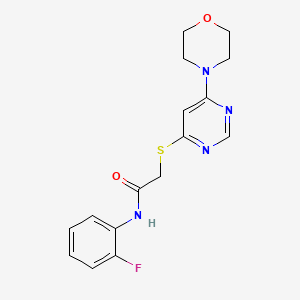
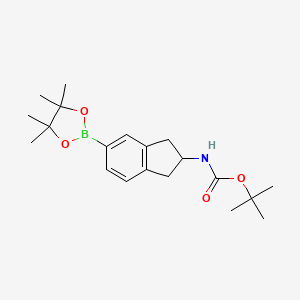
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)

